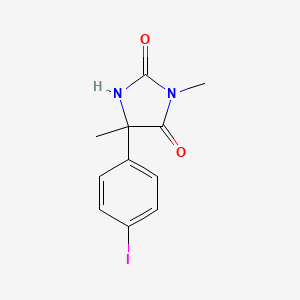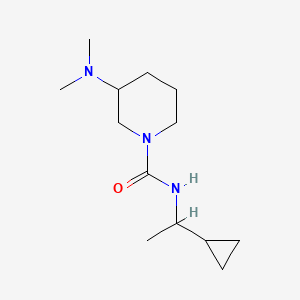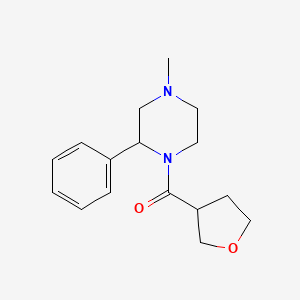methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide, also known as BPPC, is a novel compound that has recently gained attention in the field of medicinal chemistry. BPPC is a small molecule that belongs to the class of cyclopropanecarboxamide derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. In addition, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to modulate the activity of transcription factors, which are proteins that regulate gene expression. By modulating these signaling pathways, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is able to exert its therapeutic effects in a range of diseases.
Biochemical and physiological effects:
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. In inflammation, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In neurological disorders, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has shown promising results in a range of diseases. However, there are also some limitations to using N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, the synthesis of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
未来方向
There are several future directions for the research on N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify new indications for its use. Another direction is to explore the use of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in combination with other drugs or therapies, which may enhance its efficacy and reduce its side effects. Finally, more research is needed to evaluate the safety and pharmacokinetics of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide in preclinical and clinical studies, which will be critical for its eventual translation into clinical practice.
Conclusion:
In conclusion, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a novel compound that has shown promising results in the treatment of various diseases. Its synthesis method is a multi-step process that requires specialized equipment and expertise, but it has several advantages for lab experiments. N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has several biochemical and physiological effects, and its mechanism of action is believed to involve the modulation of various signaling pathways. There are several future directions for the research on N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide, including further elucidation of its mechanism of action, exploration of its use in combination with other drugs or therapies, and evaluation of its safety and pharmacokinetics in preclinical and clinical studies.
合成方法
The synthesis of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a multi-step process that involves the reaction of 4-benzyloxybenzaldehyde with malononitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the reduced intermediate with cyclopropanecarboxylic acid chloride. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically above 95%.
科学研究应用
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key component of many diseases, and N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-18(21-19(22)16-6-7-16)15-8-10-17(11-9-15)23-13-14-4-2-1-3-5-14/h1-5,8-11,16,18H,6-7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPYSIDPCJEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

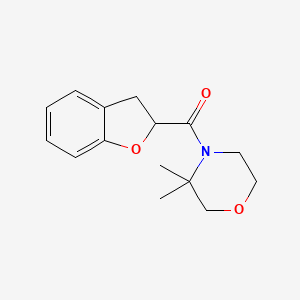
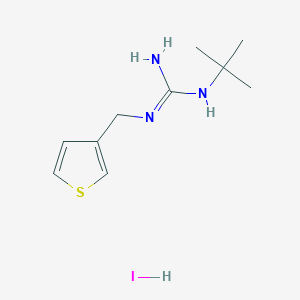
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
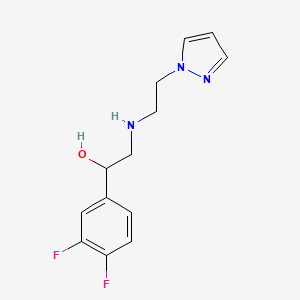
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
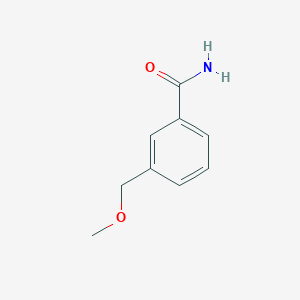
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
